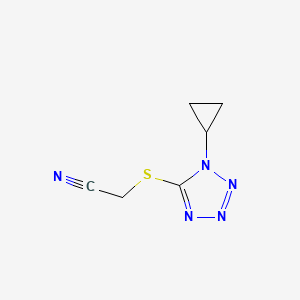
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile, typically involves the [2+3] cycloaddition reaction between a nitrile and an azide . This method is favored due to its efficiency and the relatively mild reaction conditions required. The reaction can be catalyzed by various metals or conducted under thermal conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of non-toxic reagents and easy extraction methods are also preferred to ensure high yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed under mild conditions to modify the tetrazole ring.
Substitution: The tetrazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically conducted under controlled temperatures to ensure the stability of the tetrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Wissenschaftliche Forschungsanwendungen
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific receptors and enzymes . This interaction can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]propanoic acid
- 1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
Uniqueness
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile is unique due to its specific structure, which combines a tetrazole ring with a nitrile group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H7N5S |
|---|---|
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
2-(1-cyclopropyltetrazol-5-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C6H7N5S/c7-3-4-12-6-8-9-10-11(6)5-1-2-5/h5H,1-2,4H2 |
InChI-Schlüssel |
AJUIHCRMQMAHPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C(=NN=N2)SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


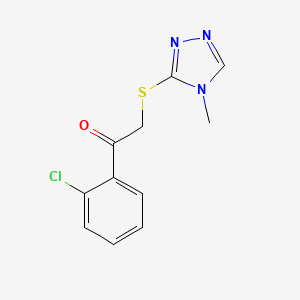
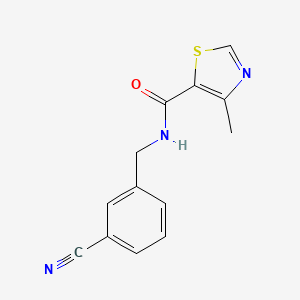
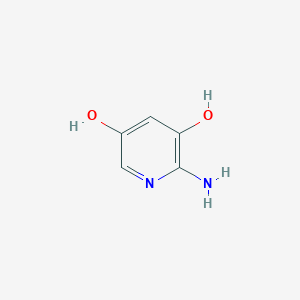
![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)
![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
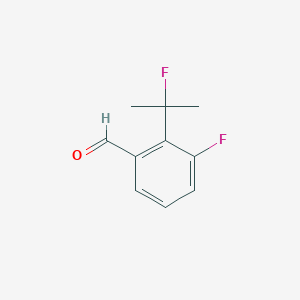

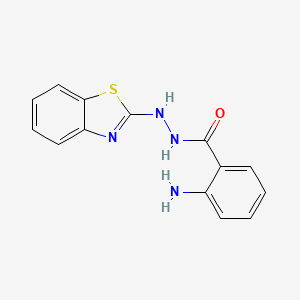
![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)


![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)


